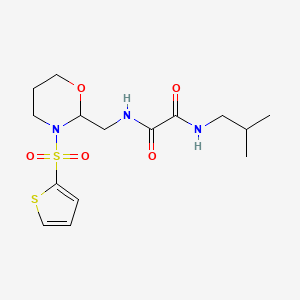

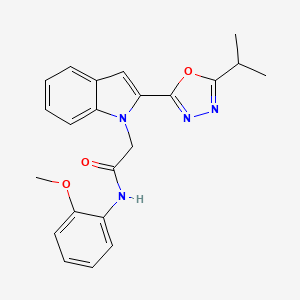

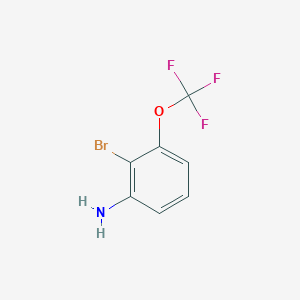

![molecular formula C24H23N3O3S3 B2526976 N-(苯并[d]噻唑-2-基)-N-苄基-1-(噻吩-2-基磺酰基)哌啶-4-甲酰胺 CAS No. 899734-67-9](/img/structure/B2526976.png)

N-(苯并[d]噻唑-2-基)-N-苄基-1-(噻吩-2-基磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" is a chemically synthesized molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their wide range of biological activities, including antihistaminic, anti-acetylcholinesterase, antibacterial, antifungal, anticancer, and antithrombotic properties. These compounds are often synthesized through multi-step reactions involving the functionalization of piperidine rings and the introduction of various substituents to enhance their biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves several steps, starting from basic piperidine scaffolds and introducing various functional groups. For instance, the synthesis of N-substituted derivatives of piperidine involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions to yield the desired compounds . Similarly, the synthesis of 1,3,4-oxadiazole bearing compounds, which are structurally related to the compound of interest, involves converting organic acids into esters, hydrazides, and oxadiazole thiols, which are then reacted with a piperidine sulfonyl compound . These methods demonstrate the complexity and versatility of synthetic routes used to create piperidine derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The introduction of various substituents, such as benzyl, benzo[d]thiazol, and thiophen-2-ylsulfonyl groups, can significantly alter the molecular properties and biological activities of these compounds. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are commonly used to elucidate the structures of synthesized compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, the alkylation of the endo-nitrogen atom of 2-aminobenzimidazole intermediates can lead to the formation of antihistaminic piperidinamines . The introduction of sulfonyl and carboxamide groups can also influence the reactivity of these compounds, potentially leading to the formation of new derivatives with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperidine ring. The introduction of bulky groups can increase lipophilicity, which may enhance the ability of these compounds to cross biological membranes and reach their targets . The basicity of the piperidine nitrogen is also a critical factor that can affect the biological activity, as seen in the increased anti-acetylcholinesterase activity of certain derivatives .

科学研究应用

新型抑制剂的设计和合成

通过分子杂交设计了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯。这些从芳基硫酰胺合成的化合物针对其体外鼠分枝杆菌(MS) GyrB ATPase 测定、结核分枝杆菌(MTB) DNA 拓扑异构酶超螺旋测定、抗结核活性以及细胞毒性进行了评估。其中,乙基-4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-羧酸酯对所有测试均显示出有希望的活性,MS GyrB IC50 为 24.0 ± 2.1 μM,50 μM 时抑制 MTB DNA 拓扑异构酶 79%,MTB MIC 为 28.44 μM,50 μM 时无细胞毒性 (Jeankumar 等,2013)。

苯并噻唑的 QSAR 研究

一项涉及 N-(2-(4-(苯并噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯甲酰胺和硫脲的几个衍生物的研究,使用半经验分子轨道理论和密度泛函理论探索了它们的构效关系 (QSAR)。本研究旨在了解这些化合物的活性的分子基础,重点关注酰胺取代基及其对分子活性的影响 (Al-Masoudi 等,2011)。

新型抗分枝杆菌化学型

苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮被确定为新的抗分枝杆菌化学型。制备了一系列苯并[d]噻唑-2-甲酰胺,并评估了它们对结核分枝杆菌 H37Rv 菌株的抗结核活性。这项研究突出了这些化合物治疗结核病的治疗潜力,其中一些化合物在低 μM 范围内显示出有希望的 MIC 值 (Pancholia 等,2016)。

杂环合成与生物学评价

关于 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚的合成和生物学评价的研究突出了此类化合物的生物活性。这项工作展示了将有机酸转化为酯、酰肼和最终 1,3,4-恶二唑-2-硫醇的过程,展示了这些杂环化合物在药物化学和药物设计中的广泛应用 (Khalid 等,2016)。

未来方向

The future directions for the study of benzothiazole derivatives could involve further exploration of their potential applications in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

作用机制

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the breakdown of anandamide, a neurotransmitter involved in pain, mood, appetite, and other physiological processes .

Mode of Action

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide interacts with FAAH by binding to its active site, inhibiting the enzyme’s ability to break down anandamide . This results in increased levels of anandamide in the body, enhancing its effects .

Biochemical Pathways

The inhibition of FAAH by N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide affects the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By increasing anandamide levels, the compound can potentially enhance these processes .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide’s action primarily involve the enhancement of anandamide’s effects. By inhibiting FAAH, the compound increases anandamide levels, potentially leading to enhanced pain relief, mood elevation, and appetite stimulation .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide. For instance, the compound’s affinity data was measured at a pH of 8.0 and a temperature of 2°C . Changes in these conditions could potentially affect the compound’s interaction with FAAH and its overall effectiveness .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRRTFNSGYIOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

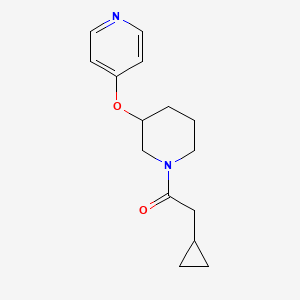

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

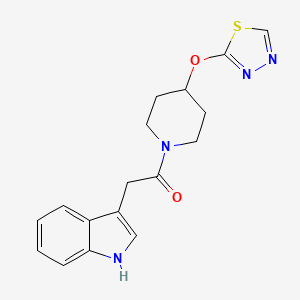

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)

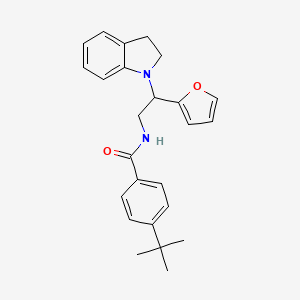

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)